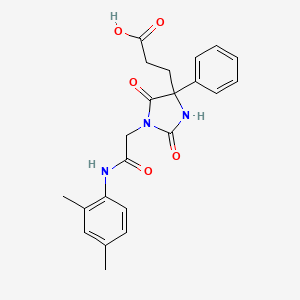
3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule with multiple functional groups. It contains an imidazolidine ring (a five-membered ring with two nitrogen atoms), a propanoic acid group, and an aromatic phenyl group. The presence of both acidic (propanoic acid) and basic (imidazolidine) groups suggests that it might exhibit amphoteric behavior .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve multiple steps, starting from simpler building blocks. The exact synthesis pathway would depend on the available starting materials and the desired route of synthesis .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazolidine ring and the propanoic acid group would likely have a significant impact on its three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The propanoic acid group could potentially undergo reactions typical of carboxylic acids, such as esterification or amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar carboxylic acid group and the nonpolar phenyl group .Aplicaciones Científicas De Investigación
Antiproliferative Properties
Research has demonstrated the antiproliferative properties of novel organotin(IV) carboxylate compounds with propanoic acid derivatives against various human cancer cell lines, including prostate, colorectal adenocarcinoma, breast cancer, and hepatocellular cancer. The compounds showed significant activity, with cytotoxicity induced through a caspase-independent apoptosis mechanism in breast cancer cells. These findings suggest potential applications in cancer treatment through the development of new chemotherapeutic agents (Pantelić et al., 2021).
Synthesis and Anticonvulsant Activity
The synthesis of phenytoin derivatives has been explored for their anticonvulsant properties. Phenytoin, a well-known antiepileptic drug, served as a basis for creating new compounds that were evaluated for their potential to act as anticonvulsant agents. This research opens avenues for the development of novel antiepileptic medications by modifying the phenytoin structure to enhance its effectiveness or reduce side effects (Deodhar et al., 2009).
Nucleophilic Substitution Reactions
Studies on nucleophilic substitution reactions of N-2-haloethyl derivatives of 5,5-substituted hydantoins have contributed to the understanding of chemical reaction mechanisms and the synthesis of novel compounds. These reactions facilitate the creation of new chemical entities, potentially leading to the discovery of drugs with improved pharmacological profiles (Kolyamshin et al., 2021).
Antioxidant and Anti-inflammatory Activities
The conjugation of amino acids with nifedipine analogs has been investigated for antioxidant, anti-inflammatory, and antiulcer activities. This research highlights the potential therapeutic applications of these conjugates in treating conditions associated with oxidative stress, inflammation, and gastric ulcers, offering a basis for developing new pharmacological agents (Subudhi et al., 2011).
Modification of NSAIDs
Efforts to modify the carboxyl group in nonsteroidal anti-inflammatory drugs (NSAIDs) have led to the synthesis of esters and amides of 3-R-2,8-dioxo-7,8-dihydro-2H-pyrrolo[1,2-a][1,2,4]triazino[2,3-c]quinazolin-5a(6H)-carboxylic(-propanoic) acids. This modification aims to improve the pharmacodynamic, pharmacokinetic, and technological properties of NSAIDs, potentially leading to safer and more effective anti-inflammatory medications (Stavytskyi et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-[1-[2-(2,4-dimethylanilino)-2-oxoethyl]-2,5-dioxo-4-phenylimidazolidin-4-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5/c1-14-8-9-17(15(2)12-14)23-18(26)13-25-20(29)22(24-21(25)30,11-10-19(27)28)16-6-4-3-5-7-16/h3-9,12H,10-11,13H2,1-2H3,(H,23,26)(H,24,30)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFVNUVJHMMBBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C(=O)C(NC2=O)(CCC(=O)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-(2-((2,4-Dimethylphenyl)amino)-2-oxoethyl)-2,5-dioxo-4-phenylimidazolidin-4-yl)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

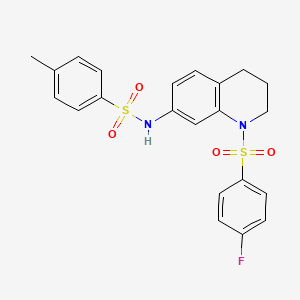

![5-(4-Chlorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2634835.png)
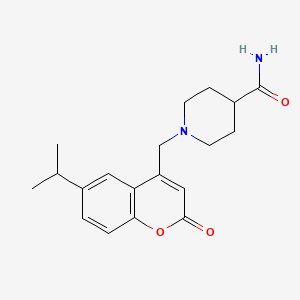
![{1-[3-(3-Thienyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}amine hydrochloride](/img/no-structure.png)
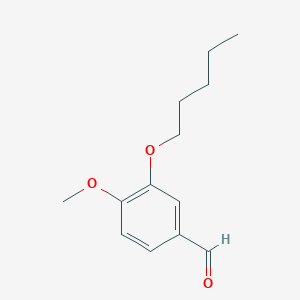
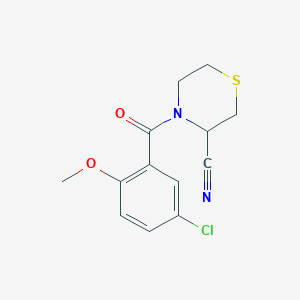
![3-benzyl-7-[(2-morpholin-4-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2634845.png)




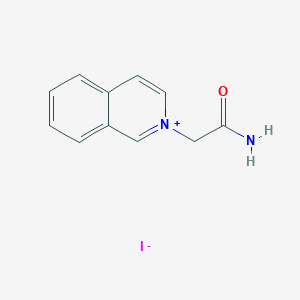
![3-[3-({2-[(4-Ethylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2634854.png)